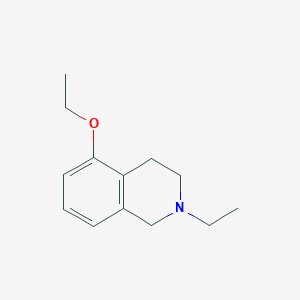
5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its significant biological and pharmacological properties This compound is part of the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline typically involves multistep reactions. One common method includes the Henry reaction, followed by Nef reaction, reductive amination, amidation, and N-alkylation . These steps involve the use of various reagents and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydroisoquinoline derivatives often involves catalytic hydrogenation of isoquinoline using catalysts such as platinum or palladium . The process is optimized for high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: H₂O₂, TBHP
Reduction: NaBH₄, LiAlH₄
Substitution: Various nucleophiles and electrophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: The compound is used in studies related to neuroinflammation and neurodegenerative diseases.
Industry: The compound is utilized in the development of chiral catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly those involving dopamine and serotonin . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to alterations in cellular signaling pathways .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its anti-neuroinflammatory properties.
6-Methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline: A derivative with potential pharmacological applications.
Uniqueness: 5-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline stands out due to its unique ethoxy and ethyl substitutions, which enhance its chemical stability and biological activity. These modifications make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
5-ethoxy-2-ethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C13H19NO/c1-3-14-9-8-12-11(10-14)6-5-7-13(12)15-4-2/h5-7H,3-4,8-10H2,1-2H3 |
InChI Key |
PUUPYFBAFLZEFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1)C=CC=C2OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896457.png)

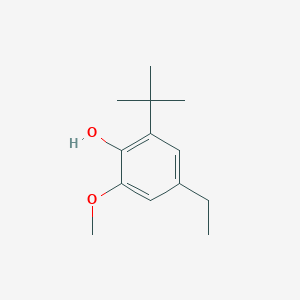


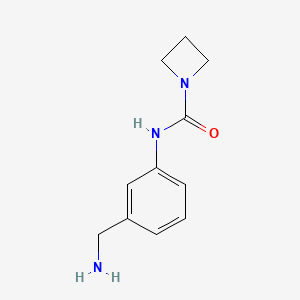


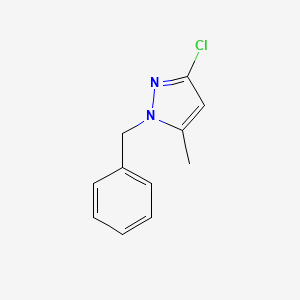

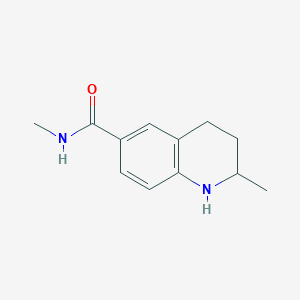
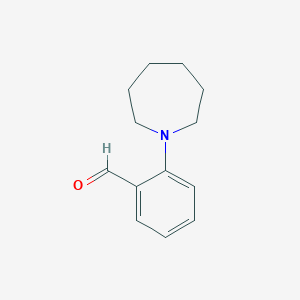

![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11896541.png)
